![molecular formula C11H15NO2 B2648278 trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol CAS No. 2413365-24-7](/img/structure/B2648278.png)

trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

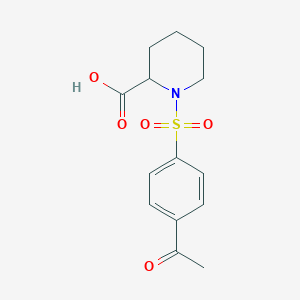

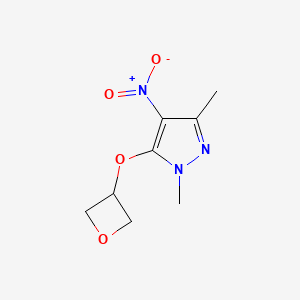

This compound is a cyclobutanol derivative with a methyl group at the 1-position and a 6-methylpyridin-3-yl group attached via an ether linkage at the 2-position. The “trans” prefix indicates that these two substituents are on opposite sides of the cyclobutane ring .

Molecular Structure Analysis

The compound contains a four-membered cyclobutane ring, which is known to have angle strain due to its deviation from the ideal tetrahedral bond angle. The presence of the ether and pyridine groups may also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, including the stereochemistry at the 1-position of the cyclobutane ring. Properties such as solubility, melting point, and boiling point could be influenced by these factors .Scientific Research Applications

Oxidation and Ligand Synthesis

Cyclobutane derivatives have been explored for their reactivity and potential in oxidation reactions and ligand synthesis. For example, Hazlehurst et al. (2015) investigated the oxidation of dimethylplatinum(II) complexes with cyclic peroxides, revealing insights into the oxidative addition products and the stability of cis and trans isomers in such complexes (Hazlehurst, Pellarin, McCready, & Puddephatt, 2015). This research underscores the potential of cyclobutane derivatives in catalysis and the synthesis of complex inorganic compounds.

Photodimerization and Crystal Engineering

Cyclobutane derivatives are instrumental in photodimerization reactions and the development of novel crystal structures. For instance, Blake et al. (1997) demonstrated the use of a cyclobutane-linked tetrapyridyl ligand in constructing a three-dimensional network with silver(I) ions, showcasing a new direction in inorganic crystal engineering (Blake, Champness, Chung, Li, & Schröder, 1997). Such findings highlight the utility of cyclobutane structures in materials science and the design of complex molecular architectures.

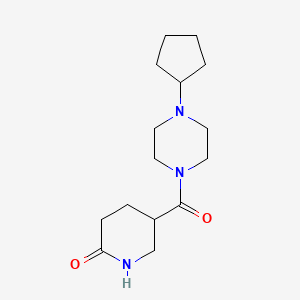

Conformational Analysis and Drug Discovery

The conformational properties of cyclobutane derivatives, including cis and trans isomers, have been analyzed for their potential in drug discovery. Radchenko et al. (2010) focused on cyclobutane-derived diamines as sterically constrained building blocks for pharmaceuticals, providing insights into their synthesis and molecular structure (Radchenko, Pavlenko, Grygorenko, Volochnyuk, Shishkina, Shishkin, & Komarov, 2010). Such research underscores the importance of stereochemistry in the development of new therapeutic agents.

Stereochemistry and Molecular Behavior

The influence of stereochemistry on molecular behavior and reactions has been a significant area of study. Research by Barnier et al. (1989) on 1,2-dialkenylcyclobutanols demonstrated the distinct reactivity of cis and trans isomers, providing valuable insights into stereochemical effects on molecular rearrangements (Barnier, Ollivier, & Salaün, 1989). These studies highlight the critical role of stereochemistry in chemical synthesis and reaction mechanisms.

Safety and Hazards

Future Directions

Future studies could include a detailed investigation of the synthesis, characterization, and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and potentially biological studies if it’s found to have interesting biological activity .

properties

IUPAC Name |

(1S,2S)-1-methyl-2-(6-methylpyridin-3-yl)oxycyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-3-4-9(7-12-8)14-10-5-6-11(10,2)13/h3-4,7,10,13H,5-6H2,1-2H3/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDUNWLBUQMBKA-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2CCC2(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)O[C@H]2CC[C@]2(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)

![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2648200.png)

![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)

![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)

![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)